molecular formula C14H10F2O2 B6398055 5-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% CAS No. 1261962-36-0

5-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95%

Cat. No. B6398055
CAS RN: 1261962-36-0
M. Wt: 248.22 g/mol
InChI Key: DDMUFVQTSPKWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% (5FMB95) is a versatile compound used in many scientific research applications. It is a white crystalline solid with a melting point of around 134-136°C. 5FMB95 is a commercially available chemical that is used in various fields such as analytical chemistry, organic synthesis, and medicinal chemistry. It is also used as a reagent in the synthesis of many organic molecules.

Scientific Research Applications

5-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% has many scientific research applications. It is used as a reagent in the synthesis of a variety of organic molecules, such as in the synthesis of the antimalarial drug artemisinin. It is also used in the synthesis of other drugs, such as albendazole, which is used to treat parasitic infections. 5-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% is also used in the synthesis of fluorescent dyes, such as rhodamine B, and in the synthesis of polymers, such as polyurethane.

Mechanism of Action

5-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% is a versatile reagent that can be used in a variety of reactions. In organic synthesis, it is used as a nucleophile and electrophile, which means it can react with both positively and negatively charged molecules. It is also used as a catalyst in the synthesis of organic molecules and can act as a reducing agent in the reduction of aldehydes and ketones.
Biochemical and Physiological Effects
5-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% is a non-toxic compound and has no known biochemical or physiological effects. It is not known to be carcinogenic or to cause any other adverse health effects.

Advantages and Limitations for Lab Experiments

5-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% has many advantages when used in laboratory experiments. It is a commercially available chemical, so it is easy to obtain. It is also relatively inexpensive, so it is cost-effective. 5-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% is also a versatile reagent that can be used in a variety of reactions, so it is useful in many different applications.
The primary limitation of 5-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% is its lack of solubility in water. This makes it difficult to use in aqueous solutions, and it must be used in an inert atmosphere.

Future Directions

The potential future applications of 5-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% are vast. It can be used as a reagent in the synthesis of a variety of organic molecules, such as drugs, dyes, and polymers. It can also be used as a catalyst in the synthesis of organic molecules. Additionally, 5-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% can be used in the synthesis of fluorescent dyes, which can be used in the detection of biological molecules. Finally, 5-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% can be used in the reduction of aldehydes and ketones, which can be used in the synthesis of complex molecules.

Synthesis Methods

5-Fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% is synthesized by the reaction of 4-methylbenzoyl chloride with 2-fluoro-4-methylphenol in the presence of sodium hydroxide. The reaction is carried out in an inert atmosphere of nitrogen or argon. The resulting product is then purified by recrystallization in ethanol.

properties

IUPAC Name

5-fluoro-2-(2-fluoro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-4-11(13(16)6-8)10-5-3-9(15)7-12(10)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMUFVQTSPKWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689194
Record name 2',4-Difluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261962-36-0
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′,4-difluoro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261962-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4-Difluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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